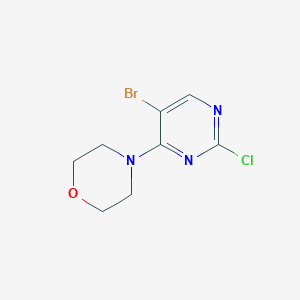

5-Bromo-2-chloro-4-morpholinopyrimidine

Beschreibung

Significance of Halogenated Pyrimidines in Contemporary Medicinal Chemistry

The introduction of halogen atoms—such as bromine and chlorine—onto the pyrimidine (B1678525) scaffold significantly modulates the molecule's physicochemical and biological properties. Halogenation can enhance the therapeutic potential of a compound through several mechanisms. Halogen atoms can alter a molecule's lipophilicity, thereby improving its ability to cross biological membranes and reach its target. nih.gov

Furthermore, halogens can participate in what is known as "halogen bonding," a non-covalent interaction where the halogen atom acts as an electron acceptor. acs.org This interaction can contribute to the binding affinity and selectivity of a drug for its protein target. acs.org In drug design, this feature is increasingly exploited to optimize lead compounds.

Halogenated pyrimidines are recognized as important building blocks for synthesizing complex molecules and have been investigated for their potent antiproliferative activities. nih.govrsc.org For instance, certain halogenated pyrimidine analogues have been studied for their ability to act as radiosensitizers, making tumor cells more susceptible to radiation therapy. researchgate.net The presence of reactive halogen atoms, as seen in 5-Bromo-2-chloro-4-morpholinopyrimidine, provides synthetic handles for further chemical modification through cross-coupling reactions, allowing for the construction of more complex and potentially more potent bioactive molecules. chemicalbook.comguidechem.com

The Morpholine (B109124) Moiety as a Pharmacophore in Bioactive Compounds

The morpholine ring is another structural feature highly favored by medicinal chemists, often referred to as a "privileged pharmacophore." nih.govsci-hub.se This six-membered heterocycle containing both an ether and a secondary amine linkage is found in numerous approved and experimental drugs. nih.gov Its inclusion in a drug candidate can bestow several advantageous properties.

Positioning of this compound within Pyrimidine-Based Drug Discovery

This compound is a highly functionalized molecule that serves as a strategic intermediate in the synthesis of more elaborate drug candidates. Its value lies in the combination of its three key components: the pyrimidine core, the halogen substituents, and the morpholine moiety.

The pyrimidine ring provides the fundamental scaffold with proven biological relevance. The bromine and chlorine atoms at the 5- and 2-positions, respectively, serve as reactive sites. The chlorine atom is a good leaving group for nucleophilic aromatic substitution reactions, while the bromine atom is well-suited for metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings). This dual reactivity allows for the sequential and controlled introduction of different substituents, enabling the creation of diverse molecular architectures.

The morpholine group at the 4-position already imparts favorable drug-like properties, such as improved solubility, to any downstream compounds. Recent research has demonstrated the synthesis of various morpholinopyrimidine derivatives as potential anti-inflammatory agents, highlighting the therapeutic interest in this combined scaffold. nih.gov

In essence, this compound is not typically an end-product therapeutic agent itself but rather a sophisticated building block. It provides medicinal chemists with a pre-packaged starting material that combines a biologically active core with features that enhance pharmacokinetic properties and allow for versatile synthetic elaboration. Its use streamlines the synthesis of complex pyrimidine derivatives, accelerating the discovery and development of new medicines.

Chemical Compound Information

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(5-bromo-2-chloropyrimidin-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClN3O/c9-6-5-11-8(10)12-7(6)13-1-3-14-4-2-13/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJHIFOKLBHDEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365353 | |

| Record name | 5-bromo-2-chloro-4-morpholinopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139502-01-5 | |

| Record name | 5-bromo-2-chloro-4-morpholinopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 5 Bromo 2 Chloro 4 Morpholinopyrimidine

Established Synthetic Routes to 5-Bromo-2-chloro-4-morpholinopyrimidine

The primary route to this compound relies on the well-established principles of nucleophilic aromatic substitution (SNAr) on a dihalogenated pyrimidine (B1678525) precursor.

The functionalization of pyrimidine rings, particularly those bearing multiple halogen substituents, is predominantly achieved through nucleophilic aromatic substitution (SNAr). In 2,4-dihalopyrimidines, the two chlorine atoms exhibit different reactivities towards nucleophiles. The regioselectivity of the substitution is a critical aspect of the synthesis.

Theoretical and experimental studies have shown that nucleophilic attack on 2,4-dichloropyrimidines generally occurs preferentially at the C4 position. rsc.orgnih.govstackexchange.com This selectivity can be explained by analyzing the electronic structure of the pyrimidine ring. The two ring nitrogen atoms are electron-withdrawing, which reduces the electron density at the carbon atoms, making them susceptible to nucleophilic attack. According to Frontier Molecular Orbital (FMO) theory, the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine (B19661) has a larger coefficient at the C4 carbon compared to the C2 carbon. stackexchange.com This indicates that the C4 position is the more electrophilic site and, therefore, the preferred location for nucleophilic attack.

The presence of an additional electron-withdrawing substituent, such as a bromine atom at the C5 position (as in 5-bromo-2,4-dichloropyrimidine), further enhances the electrophilicity of the ring and reinforces the preference for substitution at the C4 position. researchgate.net The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate influences the reaction rate, and the delocalization of the negative charge onto the ring nitrogen atoms is more effective when the attack occurs at the C4 (or C6) position.

The synthesis of this compound is practically achieved by reacting a suitable precursor, 5-bromo-2,4-dichloropyrimidine (B17362), with morpholine (B109124). This reaction is a classic example of a regioselective SNAr.

The precursor, 5-bromo-2,4-dichloropyrimidine, can be synthesized from 5-bromouracil (B15302). This is typically accomplished by heating 5-bromouracil with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as N,N-dimethylaniline. stackexchange.com

Once the 5-bromo-2,4-dichloropyrimidine is obtained, it is reacted with one equivalent of morpholine. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) (CH₃CN), in the presence of a base to neutralize the hydrochloric acid (HCl) that is formed. mdpi.com Common bases for this transformation include potassium carbonate (K₂CO₃) or triethylamine (B128534) (TEA). The higher reactivity of the C4-chloro group ensures that the substitution occurs selectively at this position, leaving the C2-chloro group intact for potential future modifications.

The reaction scheme is as follows: Step 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine

(Image depicting 5-bromouracil reacting with POCl₃ and N,N-dimethylaniline to yield 5-bromo-2,4-dichloropyrimidine)

Step 2: Synthesis of this compound

(Image depicting 5-bromo-2,4-dichloropyrimidine reacting with morpholine in the presence of a base to yield this compound)

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | 5-Bromo-2,4-dichloropyrimidine | mdpi.com |

| Nucleophile | Morpholine (1.0 eq.) | mdpi.com |

| Base | Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) | mdpi.com |

| Solvent | Acetonitrile (CH₃CN) | mdpi.com |

| Temperature | Reflux | mdpi.com |

| Reaction Time | 24 hours | mdpi.com |

Advanced Synthetic Approaches and Process Optimization

While the traditional SNAr reaction is effective, research into advanced methodologies aims to improve efficiency, yield, and environmental sustainability.

To accelerate SNAr reactions or to enable reactions with less reactive nucleophiles, catalytic methods can be employed. Organocatalysis, for instance, has been shown to facilitate the regioselective amination of 2,4-dichloropyrimidines. The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can enhance the reaction rate and efficiency, particularly when dealing with weakly nucleophilic amines. researchgate.net

While palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, have revolutionized the formation of C-N bonds, their application to highly activated substrates like 2,4-dichloropyrimidines is often unnecessary. nih.govwikipedia.org The intrinsic reactivity of the pyrimidine ring is typically sufficient for the SNAr reaction to proceed without the need for a transition metal catalyst. However, for the subsequent functionalization of the less reactive 2-chloro position, palladium catalysis can be an indispensable tool. nih.gov

For the large-scale synthesis of this compound, several factors must be considered to ensure an efficient, safe, and environmentally responsible process. One key aspect is the choice of solvent. Greener alternatives to traditional volatile organic compounds are highly desirable. Polyethylene glycol (PEG-400), for example, has been used as a recyclable and non-toxic solvent for SNAr reactions on nitrogen-containing heterocycles, often leading to excellent yields and short reaction times. nih.gov

Furthermore, the adoption of continuous flow chemistry offers significant advantages over traditional batch processing for industrial production. mdpi.com Flow reactors provide superior heat and mass transfer, allowing for better control over reaction parameters, which can lead to higher yields and improved safety, especially for exothermic reactions. nih.gov A "catch-react-release" strategy using monolith-supported reagents in a flow system has been developed for the synthesis of 2-aminopyrimidines, showcasing the potential for streamlined, multi-step syntheses with minimal manual handling and purification of intermediates. researchgate.netfigshare.com Such technologies could be adapted for the efficient and scalable production of this compound.

Chemical Reactivity and Derivatization Potential

This compound is a versatile chemical intermediate due to the presence of two distinct halogen atoms at positions C2 and C5, which can be selectively functionalized.

The bromine atom at the C5 position is particularly well-suited for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the pyrimidine with an aryl or heteroaryl boronic acid. This is a powerful method for synthesizing complex biaryl structures. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base. mdpi.comnih.gov

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the bromopyrimidine with a terminal alkyne. wikipedia.orglibretexts.org This transformation is valuable for introducing alkynyl moieties into the pyrimidine core and is co-catalyzed by palladium and copper(I) salts. organic-chemistry.org

The chlorine atom at the C2 position is less reactive towards SNAr than the C4-chloro group of the precursor. However, it can still be displaced by strong nucleophiles or under more forcing conditions (e.g., higher temperatures). This allows for the sequential introduction of different substituents at the C4 and C2 positions, providing a pathway to a wide array of 2,4,5-trisubstituted pyrimidines. Nucleophiles such as other amines, thiols, or alkoxides can be used to displace the C2-chloride, significantly expanding the molecular diversity accessible from this intermediate. nih.gov

| Reactive Site | Reaction Type | Reagents | Resulting Bond | Reference |

|---|---|---|---|---|

| C5-Bromo | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd(0) catalyst, Base | C-C (Aryl) | mdpi.com |

| C5-Bromo | Sonogashira Coupling | Terminal Alkyne, Pd(0)/Cu(I) catalyst, Base | C-C (Alkynyl) | wikipedia.org |

| C2-Chloro | Nucleophilic Aromatic Substitution (SNAr) | Amines, Thiols, Alkoxides (Nu-H) | C-N, C-S, C-O | nih.gov |

Reactivity of Halogen Atoms: Substitution and Cross-Coupling Reactions

The pyrimidine ring is an electron-deficient (π-deficient) aromatic system due to the presence of two electronegative nitrogen atoms. researchgate.net This electronic characteristic makes the halogen substituents susceptible to nucleophilic aromatic substitution (SNAr) and various transition-metal-catalyzed cross-coupling reactions. The chlorine atom at the C2 position and the bromine atom at the C5 position exhibit different reactivities, allowing for selective and sequential functionalization.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. scielo.brnih.gov In the context of dihalopyrimidines, these reactions allow for the introduction of a wide array of substituents. The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, is particularly noteworthy. mdpi.comlibretexts.org

The differential reactivity of the C-Cl versus the C-Br bond is crucial for selective synthesis. The C-Br bond is generally more reactive than the C-Cl bond in the oxidative addition step of the palladium catalytic cycle, which is often the rate-determining step. illinois.edu This allows for selective coupling at the C5 position while leaving the C2-chloro substituent intact for subsequent transformations.

Studies on related dihalopyrimidines have shown that catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are effective for these transformations. mdpi.comnih.govnih.gov The choice of base (e.g., K₃PO₄, K₂CO₃) and solvent (e.g., 1,4-Dioxane, Dimethoxyethane) is optimized to achieve good yields. mdpi.comnih.gov For instance, the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids gave good yields using Pd(PPh₃)₄ with K₃PO₄ in 1,4-dioxane. mdpi.com

| Halogenated Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Product Yield | Reference |

|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic Acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |

| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | High | nih.gov |

| 2,5-dibromo-3-hexylthiophene | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | - | Reasonable | nih.gov |

Palladium-catalyzed cross-coupling reactions involving triorganoindium reagents (R₃In) have been shown to be effective with 2,5-dihalopyrimidines like 5-bromo-2-chloropyrimidine. nih.gov These reactions offer a pathway to synthesize 5-substituted-2-chloropyrimidines or 2,5-disubstituted pyrimidines with chemoselectivity. nih.gov

The reaction's outcome can be controlled by the stoichiometry of the indium reagent. Using a substoichiometric amount (e.g., 40 mol%) of the triorganoindium reagent leads to a selective reaction at the more reactive C-Br bond, yielding 5-substituted-2-chloropyrimidines. nih.gov Conversely, employing a stoichiometric amount (100 mol%) can lead to the disubstitution product. nih.gov This methodology has been successfully applied to the synthesis of the marine alkaloid hyrtinadine A, where the key step involved a twofold cross-coupling of a tri(3-indolyl)indium reagent with 5-bromo-2-chloropyrimidine. nih.gov

This approach also allows for sequential, one-pot cross-coupling reactions using two different triorganoindium reagents to introduce distinct substituents at the C2 and C5 positions. nih.gov

Modifications and Functionalizations of the Morpholine Ring

The morpholine ring is a common scaffold in medicinal chemistry, often incorporated into molecules to improve their pharmacokinetic properties, such as aqueous solubility. researchgate.nete3s-conferences.org While the primary reactive sites of this compound are the halogenated positions on the pyrimidine core, the morpholine moiety itself can be a target for functionalization, although this is less common.

Generally, the morpholine ring is chemically robust. Modifications would typically require harsh conditions that could affect the pyrimidine core. Synthetic strategies usually involve preparing functionalized morpholine rings first and then attaching them to the pyrimidine scaffold. However, once attached, further reactions directly on the morpholine ring are conceivable, such as α-functionalization, though literature specifically detailing these modifications on the title compound is scarce. researchgate.net The nitrogen atom of the morpholine is tertiary and part of an enamine-like system, making it relatively unreactive towards typical electrophiles. The oxygen atom provides a site for hydrogen bonding, which is a key feature for biological activity. researchgate.net

Elucidation of Reaction Mechanisms and Intermediates

The mechanisms for reactions involving this compound are generally understood within the established principles of heterocyclic chemistry.

For palladium-catalyzed cross-coupling reactions like the Suzuki coupling, the mechanism follows a well-established catalytic cycle. libretexts.org

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially the C-Br bond) of the pyrimidine ring to form a Pd(II) intermediate. libretexts.orgillinois.edu

Transmetalation : The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. libretexts.orgmdpi.com

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.orgmdpi.com

For nucleophilic aromatic substitution (SNAr) reactions, the electron-deficient pyrimidine ring facilitates the attack of a nucleophile at the carbon atom bearing a halogen. This proceeds via a two-step addition-elimination mechanism. The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is enhanced by the ring nitrogens, which can delocalize the negative charge. youtube.comstackexchange.com In the second step, the leaving group (halide) is eliminated, restoring the aromaticity of the ring. The C4 position is generally more activated towards nucleophilic attack than the C2 position due to greater stabilization of the Meisenheimer intermediate. stackexchange.com However, in the title compound, this position is already substituted with the morpholine group.

Computational studies and mechanistic investigations on similar heterocyclic systems help to elucidate the energetics, transition states, and intermediates involved in these transformations, guiding the optimization of reaction conditions. illinois.edunih.gov

Medicinal Chemistry and Biological Evaluation of 5 Bromo 2 Chloro 4 Morpholinopyrimidine Derivatives

Design Principles for Bioactive Pyrimidine-Based Compounds

The design of bioactive pyrimidine-based compounds leverages key structural insights to optimize their interaction with biological targets. The pyrimidine (B1678525) ring itself serves as a versatile scaffold that can be functionalized at various positions to modulate activity. The presence of nitrogen atoms in the ring allows for crucial hydrogen bonding interactions within the active sites of target proteins, such as kinases. mdpi.com

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents. nih.gov Structure-Activity Relationship (SAR) studies on analogues related to 5-Bromo-2-chloro-4-morpholinopyrimidine have provided valuable insights into the chemical features that govern their potency and selectivity.

C4-Position: The morpholine (B109124) group at the C4 position is a common and often critical feature in many bioactive pyrimidines, particularly those targeting kinases like PI3K. researchgate.net The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, anchoring the molecule in the hinge region of the kinase ATP-binding pocket. This interaction is a recurring theme in the design of potent kinase inhibitors. researchgate.netnih.gov

C2-Position: The substituent at the C2 position significantly influences the compound's activity. The presence of a chlorine atom, as in the parent compound, provides a reactive site for further chemical modification, allowing for the introduction of various functional groups via nucleophilic substitution. nih.gov SAR studies on related 2,4,5-substituted pyrimidines have shown that replacing the chloro group with different moieties, such as hydrazinyl or substituted heterocyclic rings, can dramatically alter the antiproliferative efficacy. nih.gov For instance, the conversion of a C2-chloro group to introduce substituted pyrazole (B372694) or Schiff base moieties has led to compounds with enhanced antitumor activity. nih.gov

C5-Position: The C5 position is another key site for modification. Halogen atoms, such as the bromine in this compound, can modulate the electronic properties of the pyrimidine ring and engage in halogen bonding or hydrophobic interactions within the target's active site. In some series, replacing the bromo group with other substituents like a cyano (-CN) group has been a successful strategy in designing potent PI3K/mTOR inhibitors. researchgate.netnih.gov The electron-withdrawing nature of these groups can be crucial for activity. mdpi.com For example, in a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, compounds with electron-withdrawing groups (like Cl, F, Br) at the C4 position of a phenyl ring (attached elsewhere) showed better activity than those with electron-donating groups. nih.gov

The development of pyrimidine-based compounds as effective therapeutic agents relies on rational molecular design strategies aimed at maximizing potency for a specific biological target while minimizing off-target effects. A prominent strategy involves creating hybrid molecules that combine the pyrimidine scaffold with other pharmacophores known to interact with a desired target. nih.gov

A key approach in cancer therapy is the dual inhibition of multiple nodes within a signaling pathway. The PI3K/Akt/mTOR pathway is frequently overactivated in various cancers, making it a prime target for drug development. nih.govnih.gov A successful design strategy involves engineering morpholinopyrimidine derivatives to act as dual PI3K/mTOR inhibitors. nih.govnih.gov This is achieved by incorporating structural features that allow the molecule to bind effectively to the ATP-binding sites of both kinases, which share a degree of structural homology. nih.gov The morpholine moiety is often retained for its critical hydrogen bonding interaction with the kinase hinge region, while modifications at the C2 and C5 positions are explored to enhance potency and selectivity. researchgate.netnih.gov

Another strategy is structure-based drug design, which uses the three-dimensional structure of the target protein to guide the synthesis of inhibitors. Molecular docking studies help predict how a designed molecule will bind to the active site, allowing chemists to prioritize the synthesis of compounds with the highest predicted affinity and optimal interaction profiles. nih.gov This approach has been used to rationalize the potent activity of novel morpholinopyrimidine derivatives as PI3K inhibitors, confirming key interactions with residues like Val851 in the PI3Kα active site. researchgate.net

Antitumor and Antiproliferative Activities of Related Morpholinopyrimidines

Derivatives built upon the morpholinopyrimidine scaffold have demonstrated significant antitumor and antiproliferative activities across a range of cancer models. Their efficacy is often linked to the targeted inhibition of key signaling pathways that control cell growth, proliferation, and survival.

PI3K/mTOR Pathway: A primary mechanism of action for many anticancer morpholinopyrimidine compounds is the inhibition of the PI3K/mTOR signaling cascade. researchgate.net This pathway is crucial for cell growth and survival, and its dysregulation is a hallmark of many human cancers. nih.gov Several studies have reported the design and synthesis of morpholinopyrimidine derivatives as potent, ATP-competitive inhibitors of PI3K isoforms (α, β, δ) and/or mTOR. nih.govnih.gov For example, certain novel morpholinopyrimidine-5-carbonitrile derivatives have shown excellent inhibitory activity against PI3Kα, PI3Kβ, and PI3Kδ, with IC₅₀ values in the nanomolar range. nih.gov Similarly, 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives have been identified as potent PI3Kα and PI3Kδ inhibitors. researchgate.net The dual inhibition of both PI3K and mTOR is considered a particularly effective therapeutic strategy, and compounds possessing this activity have been developed from pyridopyrimidine scaffolds bearing the key 4-morpholino group. nih.govnih.gov

DYRK1A/B Pathway: The Dual-specificity tyrosine-phosphorylation-regulated kinases 1A and 1B (DYRK1A/B) are involved in cell cycle regulation and proliferation and have been identified as potential targets in oncology. nih.govpatsnap.com DYRK1A is overexpressed in certain cancers, and its inhibition can promote apoptosis. rhhz.net DYRK1B inhibition can also arrest the cell cycle and reduce levels of key regulators like cyclin D1. scilit.compatsnap.com While numerous inhibitors have been developed for these kinases, including those with β-carboline or thiadiazine scaffolds, a direct and potent inhibitory role for compounds specifically featuring the this compound scaffold is not extensively documented in the current literature. rhhz.netnih.gov However, given the general promiscuity of kinase inhibitors and the established role of the pyrimidine core in targeting various kinases, the potential for analogues to interact with DYRK family kinases remains an area for further investigation.

Beyond direct enzyme inhibition, the antitumor effects of morpholinopyrimidine derivatives are realized through the downstream cellular processes of apoptosis and cell cycle arrest.

Apoptosis Induction: Treatment of cancer cells with bioactive morpholinopyrimidine compounds has been shown to induce programmed cell death, or apoptosis. Studies using Annexin V-FITC staining, a method to detect early apoptotic cells, have confirmed that derivatives can effectively trigger this process in leukemia cell lines. nih.govnih.gov For instance, two novel morpholinopyrimidine-5-carbonitrile compounds were shown to promote apoptosis in Leukemia SR cells. nih.gov The induction of apoptosis is a critical mechanism for eliminating malignant cells and is a desired outcome for many anticancer therapies.

Cell Cycle Modulation: The cell cycle is a tightly regulated process that governs cell division, and its disruption can prevent cancer cell proliferation. Several morpholinopyrimidine derivatives have been shown to interfere with this process. nih.govnih.gov Flow cytometry analyses have demonstrated that these compounds can cause cells to accumulate in a specific phase of the cell cycle. Notably, a number of potent morpholinopyrimidine analogues induce cell cycle arrest at the G2/M phase in leukemia and breast cancer cell lines. nih.govnih.govnih.gov This arrest prevents the cells from entering mitosis and dividing, thereby halting tumor growth.

The anticancer potential of morpholinopyrimidine analogues has been validated through in vitro screening against a panel of human cancer cell lines. These assays measure the concentration of a compound required to inhibit cell growth by 50% (IC₅₀), providing a quantitative measure of its potency. Derivatives have shown significant activity against various cancer types, including leukemia, breast, and liver cancers.

The Leukemia SR cell line has proven to be particularly sensitive to several morpholinopyrimidine derivatives, with some compounds exhibiting IC₅₀ values in the sub-micromolar and even nanomolar range. nih.govnih.gov This indicates a high degree of potency against this hematological malignancy. Activity has also been confirmed against breast cancer cell lines such as MCF-7 and liver cancer cell lines like HepG2 and Hep3B. nih.govnih.gov

Below are tables summarizing the antiproliferative activities of selected morpholinopyrimidine analogues from referenced studies.

Table 1: Antiproliferative Activity of Morpholinopyrimidine Analogues Against Leukemia SR Cell Line

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| Compound 12b (A Schiff base derivative of 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile) | 0.10 | nih.gov |

| Compound 12d (A Schiff base derivative of 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile) | 0.09 | nih.gov |

| Compound 6e (A 2-((4-chlorobenzylidene)amino)-6-morpholinopyrimidine-5-carbonitrile derivative) | 0.76 | nih.gov |

| Compound 6l (A 2-((4-(dimethylamino)benzylidene)amino)-6-morpholinopyrimidine-5-carbonitrile derivative) | 4.37 | nih.gov |

Table 2: Antiproliferative Activity of Morpholinopyrimidine Analogues Against Breast (MCF-7) and Liver (HepG2/Hep3B) Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 8d ((R)-4-(2-(5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6,6-dioxido-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine) | MCF-7 | 6.02 | nih.gov |

| Compound 8d ((R)-4-(2-(5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6,6-dioxido-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine) | HepG2 | 10.27 | nih.gov |

| LASSBio-2052 (An N-acylhydrazone derivative) | Hep3B | >10 | nih.gov |

Antiviral Properties of Pyrimidine Derivatives

Pyrimidine derivatives are a well-established class of antiviral agents, with many acting as nucleoside analogs that interfere with viral replication. Research has extended to non-nucleoside derivatives as well, which can exhibit broad-spectrum activity.

Investigation of Antiviral Activity against DNA Viruses and Retroviruses

In the realm of retroviruses, particularly Human Immunodeficiency Virus (HIV), pyrimidine nucleosides have been a cornerstone of antiviral therapy. Systematic studies on derivatives related to 3'-azido-3'-deoxythymidine (AZT) have elucidated key structural requirements for anti-HIV-1 activity nih.govacs.org. Furthermore, novel series of diarylpyrimidine and dihydrobenzyloxopyrimidine hybrids have been reported to possess high and wide-spectrum anti-HIV-1 activity nih.gov. Some pyrimidine derivatives have also shown inhibitory effects on HIV by targeting host cell proteins, which can offer broad-spectrum antiviral activity and a higher barrier to resistance nih.gov. For example, inhibitors of the human enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is crucial for de novo pyrimidine biosynthesis, have demonstrated activity against retroviruses nih.gov.

While many pyrimidine derivatives show promise, some exhibit limited or no activity. A study on N-[2-(2-phosphonomethoxy)ethyl] (PME) derivatives in the pyrimidine series found that most compounds were inactive against the tested DNA viruses and retroviruses, with the notable exception of a 5-bromocytosine (B1215235) derivative, which showed some activity nih.gov.

Structure-Antiviral Activity Relationship in Pyrimidine Series

The antiviral potency of pyrimidine derivatives is highly dependent on their molecular structure, including the nature and position of substituents on the pyrimidine ring and any associated sugar moieties in the case of nucleosides.

For anti-HIV-1 pyrimidine nucleosides, the presence of a 3'-azido group on the sugar ring is a strong determinant of potent antiviral activity. nih.gov The substitution at the C-5 position of the uracil (B121893) ring also plays a critical role; small alkyl groups like methyl and ethyl are favorable, whereas larger alkyl groups or a bromovinyl substitution significantly diminish potency nih.gov. Replacing the uracil ring with cytosine or 5-methylcytosine (B146107) can yield analogs with high potency and lower toxicity nih.gov.

In the case of non-nucleoside acyclic analogues, substitutions on the base moiety are crucial. For N-[2-(2-phosphonomethoxy)ethyl] (PME) derivatives, modifications to the pyrimidine base generally did not yield significant antiviral activity nih.gov. However, in the related purine (B94841) series, substitutions at various positions dramatically influenced activity against DNA viruses like Herpes Simplex Virus (HSV-1, HSV-2), Varicella-Zoster Virus (VZV), and Cytomegalovirus (CMV) nih.gov. For instance, the 2-amino-6-chloropurine (B14584) derivative was found to be highly active against herpes viruses, CMV, and VZV nih.gov. This underscores the importance of the specific heterocyclic core and its substitution pattern in defining the antiviral spectrum and potency.

Other Pharmacological Applications and Potential Biological Targets

The versatility of the pyrimidine scaffold extends beyond antiviral applications, with derivatives being key intermediates in the synthesis of drugs for metabolic diseases and showing a wide range of other pharmacological effects.

Development as Intermediates for SGLT2 Inhibitors in Diabetes Therapy

Halogenated phenyl derivatives structurally related to this compound are crucial building blocks in the synthesis of Sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. Specifically, compounds like 5-bromo-2-chloro-4'-ethoxydiphenylmethane serve as key intermediates for the synthesis of Dapagliflozin google.compatsnap.com.

The synthesis of Dapagliflozin often involves the reaction of this key intermediate, which is converted into an active phenyllithium (B1222949) or Grignard reagent, with a protected gluconolactone (B72293) derivative google.compatsnap.com. This step forms the critical C-aryl glucoside bond. Subsequent deprotection and purification steps yield the final active pharmaceutical ingredient. The 5-bromo-2-chlorobenzyl moiety is a common starting point in various patented synthetic routes for Dapagliflozin, highlighting the industrial importance of this structural motif google.comsci-hub.se.

Antibacterial, Antioxidant, Anti-inflammatory, and Antifungal Investigations of Pyrimidine Derivatives

Pyrimidine derivatives have been extensively studied for a wide array of pharmacological activities, demonstrating their potential as multifaceted therapeutic agents.

Antibacterial Activity: Various pyrimidine derivatives have shown moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. mdpi.comnih.gov Some thiophenyl-pyrimidine derivatives have shown particular potency against multidrug-resistant strains like MRSA and VREs, possibly by inhibiting bacterial cell division. nih.gov

Antioxidant and Anti-inflammatory Properties: The pyrimidine nucleus is a core component of compounds with significant antioxidant and anti-inflammatory effects. mdpi.comnih.govmdpi.comproquest.com These compounds can act by scavenging free radicals and inhibiting key inflammatory mediators like cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme. mdpi.comnih.govrsc.org Certain derivatives have demonstrated dose-dependent inhibition of inflammatory cells and a reduction in reactive oxygen species (ROS) levels nih.gov. The anti-inflammatory effects are often attributed to the suppression of prostaglandin (B15479496) E2 biosynthesis rsc.org.

Antifungal Investigations: The pyrimidine scaffold is found in several commercial fungicides and numerous investigational compounds. nih.govresearchgate.netnih.gov Derivatives have been tested against a wide range of phytopathogenic fungi, such as Botrytis cinerea, Phomopsis sp., and Botryosphaeria dothidea. nih.govfrontiersin.org Studies have shown that some pyrimidine derivatives containing an amide moiety exhibit excellent antifungal activity, in some cases surpassing that of the commercial fungicide Pyrimethanil nih.govfrontiersin.org.

The following table summarizes the in vitro antifungal activity of selected pyrimidine derivatives against various phytopathogenic fungi.

| Compound | Fungus | Inhibition Rate (%) at 50 µg/mL | EC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|

| 5i | B. dothidea | 82.1 | - | frontiersin.org |

| 5l | B. dothidea | 81.1 | - | frontiersin.org |

| 5n | B. dothidea | 84.1 | - | frontiersin.org |

| 5o | B. dothidea | 88.5 | - | frontiersin.org |

| 5f | Phomopsis sp. | 100.0 | 15.1 | nih.govfrontiersin.org |

| 5o | Phomopsis sp. | 100.0 | 10.5 | nih.govfrontiersin.org |

| 5p | Phomopsis sp. | 93.4 | 19.6 | nih.govfrontiersin.org |

| 5m | B. cinerea | 83.6 | - | frontiersin.org |

| 5o | B. cinerea | 84.7 | - | frontiersin.org |

| Pyrimethanil (Control) | B. dothidea | 84.4 | - | frontiersin.org |

| Pyrimethanil (Control) | Phomopsis sp. | 85.1 | 32.1 | nih.govfrontiersin.org |

| Pyrimethanil (Control) | B. cinerea | 82.8 | - | frontiersin.org |

Herbicidal and Fungicidal Properties of Related Compounds

In addition to their pharmaceutical applications, pyrimidine derivatives hold a prominent position in agrochemicals as effective herbicides and fungicides.

Herbicidal Properties: Phenylpyrimidine and pyrido[2,3-d]pyrimidine (B1209978) derivatives have been extensively studied for their herbicidal activity. nih.govthepharmajournal.com These compounds can act by inhibiting essential plant enzymes, such as acetohydroxyacid synthase (AHAS) or protoporphyrinogen (B1215707) oxidase, leading to plant growth inhibition and death. nih.govacs.org Structure-activity relationship studies have shown that substituents on both the pyrimidine and phenyl rings are critical for herbicidal potency. For instance, certain pyrazolylpyrimidine derivatives exhibit strong inhibitory activity against the root growth of weeds like Pennisetum alopecuroides nih.gov. Some pyrimidine-biphenyl hybrids have demonstrated excellent post-emergence herbicidal activity and a broad spectrum of weed control, even against herbicide-resistant weeds acs.org.

Fungicidal Properties: The pyrimidine core is integral to several commercial fungicides used in agriculture, including Pyrimethanil, Fenarimol, and Cyprodinil (B131803). nih.govfrontiersin.org Research continues to explore novel pyrimidine derivatives to combat the development of fungal resistance. nih.gov A series of 4-phenyl-6-trifluoromethyl-2-aminopyrimidine compounds, for example, showed excellent fungicidal activity against Botrytis cinerea, a common plant pathogen mdpi.com. The mechanism of action for many anilinopyrimidine fungicides like cyprodinil is believed to involve the inhibition of methionine biosynthesis in fungi.

The following table presents the herbicidal activity of selected pyrazolylpyrimidine derivatives.

| Compound | Activity | Target Weed | IC₅₀ (mg L⁻¹) | Reference |

|---|---|---|---|---|

| N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine | Root Growth Inhibition | Pennisetum alopecuroides | 1.90 | nih.gov |

| 2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine | Chlorophyll Level Inhibition | Pennisetum alopecuroides | 3.14 | nih.gov |

Advanced Research and Development Perspectives for 5 Bromo 2 Chloro 4 Morpholinopyrimidine

Computational Chemistry and Molecular Modeling Studies

Computational methods are indispensable tools in modern drug discovery, providing insights into molecular properties and interactions that guide the design and synthesis of new chemical entities. For 5-Bromo-2-chloro-4-morpholinopyrimidine, these techniques can predict its behavior and potential as a scaffold for targeted therapies.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. For this compound derivatives, docking studies are crucial for evaluating their potential to interact with the active sites of biological targets, such as protein kinases, which are often implicated in cancer and inflammatory diseases. researchgate.netrsc.org

Docking analyses of similar pyrimidine-based compounds have successfully identified key interactions within the ATP-binding site of various kinases. researchgate.net For derivatives of this compound, the pyrimidine (B1678525) ring can act as a hinge-binding motif, while the morpholine (B109124) group can form hydrogen bonds and occupy hydrophobic pockets. rsc.orgscispace.com The bromine and chlorine atoms serve as key points for synthetic modification to enhance binding affinity and selectivity for a specific target. researchgate.net Docking studies help prioritize which derivatives to synthesize, saving significant time and resources in the early stages of drug discovery. nih.govnih.gov

Below is a hypothetical data table illustrating the type of output generated from a molecular docking analysis against common kinase targets.

| Potential Kinase Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Interactions |

| Tyrosine Kinase (e.g., Bcr/Abl) | -8.5 to -10.2 | Met318, Thr315, Phe382 | Hinge-binding, hydrophobic interactions |

| Cyclin-Dependent Kinase (CDK2) | -7.9 to -9.5 | Leu83, Glu81, Phe80 | Hydrogen bonds, π-π stacking |

| iNOS | -7.5 to -9.0 | Trp366, Tyr341 | Hydrophobic interactions |

| COX-2 | -8.0 to -9.8 | Arg513, Val523, Ser353 | Hydrogen bonds, hydrophobic interactions |

Note: The data in this table is illustrative and based on typical results for pyrimidine-based kinase inhibitors.

Quantum chemical calculations, such as Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules. jchemrev.comjchemrev.com For this compound, these calculations are used to perform conformational analysis and predict chemical reactivity.

The morpholine ring can exist in different conformations, primarily chair and boat forms. nih.gov Quantum calculations can determine the relative energies of these conformers, revealing the most stable three-dimensional structure of the molecule, which is critical for understanding its interaction with biological targets. nih.gov Studies on morpholine itself have identified the chair conformation as the most stable. nih.gov

Furthermore, DFT calculations can map the electron density distribution across the molecule, identifying sites susceptible to nucleophilic or electrophilic attack. This is particularly valuable for predicting the reactivity of the chloro and bromo substituents. The chlorine atom at the 2-position and the bromine atom at the 5-position are on an electron-deficient pyrimidine ring, making them excellent leaving groups for nucleophilic substitution reactions, a common strategy for building molecular diversity in drug discovery. guidechem.com

Analytical Methodologies for Compound Characterization and Purity Assessment

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of any chemical compound intended for use in research and development. A combination of spectroscopic and chromatographic techniques is employed for the comprehensive analysis of this compound.

Spectroscopic methods provide detailed information about a molecule's chemical structure and functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis would reveal characteristic absorption bands corresponding to the functional groups present in the molecule. Expected peaks would include C=N stretching vibrations for the pyrimidine ring, C-O-C stretching for the morpholine ether linkage, and C-Cl and C-Br stretching vibrations. asianpubs.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the pyrimidine ring and the morpholine ring. The morpholine protons typically appear as multiplets in the 3-4 ppm range, while the lone pyrimidine proton would appear as a singlet at a lower field. nih.gov

¹³C NMR: The carbon NMR spectrum would provide a signal for each unique carbon atom in the molecule, confirming the carbon skeleton. mdpi.comnih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition. The mass spectrum of this compound would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl), providing unambiguous confirmation of its elemental formula. mdpi.com

| Analytical Technique | Expected Observations for this compound |

| FTIR (cm⁻¹) | ~1550-1600 (C=N stretch), ~1115 (C-O-C stretch), ~700-800 (C-Cl stretch), ~500-600 (C-Br stretch) |

| ¹H NMR (ppm) | Singlet for pyrimidine C6-H; Multiplets for morpholine -CH₂- protons |

| ¹³C NMR (ppm) | Distinct peaks for all unique carbons in the pyrimidine and morpholine rings |

| Mass Spectrometry (m/z) | Molecular ion peak with a complex isotopic pattern confirming the presence of one Br and one Cl atom |

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from impurities, starting materials, and by-products. nih.gov

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the standard method for purity assessment of pharmaceutical intermediates. creative-proteomics.com A typical HPLC method for this compound would involve a C18 or a Phenyl-Hexyl column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like formic acid or trifluoroacetic acid. chromforum.org Detection is typically performed using a UV detector. This method can effectively separate the target compound from related halogenated impurities or dehalogenated species. nih.govresearchgate.net Methodical development of such chromatographic systems ensures that purity levels can be accurately determined and that the compound meets the stringent quality requirements for pharmaceutical development. researchgate.net

Strategic Positioning in Pharmaceutical Development Pipelines

This compound is strategically positioned as a valuable building block in pharmaceutical development, primarily in the synthesis of targeted therapies like kinase inhibitors. nih.govresearchgate.net The pyrimidine core is a well-established scaffold in numerous FDA-approved drugs. nih.govgsconlinepress.com

The compound's structure is pre-functionalized for diversification. The chlorine atom at the C2 position and the bromine atom at the C5 position are differentially reactive, allowing for sequential and site-selective modifications through reactions like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. chemicalbook.com This enables the rapid generation of a library of diverse analogues, which can be screened against panels of biological targets to identify lead compounds. For example, a novel series of 5-bromo-pyrimidine derivatives were synthesized from 5-bromo-2,4-dichloropyrimidine (B17362) and showed potent activity as Bcr/Abl tyrosine kinase inhibitors. nih.gov This highlights the utility of the 5-bromo-pyrimidine scaffold in creating potent and selective drug candidates.

Role as a Versatile Building Block for Diverse Drug Candidates

This compound serves as a highly functionalized and versatile building block in the synthesis of a wide array of potential drug candidates. The pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous compounds with broad therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. nih.govgsconlinepress.com The utility of this specific compound is derived from the distinct reactivity of its substituents. The chlorine atom at the 2-position and the bromine atom at the 5-position are excellent leaving groups for nucleophilic substitution and metal-catalyzed cross-coupling reactions, respectively.

This dual reactivity allows for sequential and site-selective modifications, enabling medicinal chemists to introduce a variety of functional groups and build molecular complexity. guidechem.com For instance, the chloro group can be displaced by amines, alcohols, or thiols, while the bromo group is amenable to transformations like Suzuki or Sonogashira coupling reactions. This synthetic flexibility is crucial for exploring the chemical space around the pyrimidine core to optimize biological activity and pharmacokinetic properties. nih.gov The morpholine group at the 4-position often contributes to favorable properties such as improved aqueous solubility and metabolic stability in the resulting drug candidates. The design and synthesis of derivatives from this building block are significant for discovering new drug molecules and understanding their interactions with biological targets. guidechem.com

| Therapeutic Area | Biological Target Class | Resulting Drug Candidate Class | Reference |

|---|---|---|---|

| Oncology | Kinase Inhibitors (e.g., EGFR, FAK) | Antiproliferative Agents | nih.govmdpi.com |

| Infectious Diseases | Bacterial Enzymes (e.g., DNA Gyrase) | Antibacterial Agents | nih.gov |

| Virology | Viral Polymerases | Antiviral Agents | nih.govencyclopedia.pub |

| Neurology | CNS Receptors/Enzymes | Anticonvulsant/Antidepressant Agents | nih.gov |

| Inflammation | Inflammatory Pathway Enzymes | Anti-inflammatory Agents | gsconlinepress.com |

Integration into High-Throughput Screening Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of hundreds of thousands to millions of compounds against a specific biological target. researchgate.net The success of HTS campaigns relies heavily on the quality and diversity of the compound libraries being screened. nih.gov this compound is an ideal starting material for generating focused libraries of compounds for HTS.

Through the principles of combinatorial chemistry, the reactive sites on the this compound molecule can be systematically reacted with a large set of diverse chemical reactants. escholarship.org This process allows for the parallel synthesis of a vast number of structurally related but distinct pyrimidine derivatives. researchgate.net For example, reacting the chloro position with 100 different amines and then subjecting each of those products to Suzuki coupling at the bromo position with 100 different boronic acids would theoretically generate 10,000 unique compounds. These libraries, containing thousands of novel molecules, can then be integrated into HTS platforms to identify "hits"—compounds that exhibit activity against the target of interest. nih.gov The structural information from these hits provides a crucial starting point for subsequent lead optimization efforts.

Future Directions in this compound Research

The future research landscape for this compound is focused on leveraging its synthetic versatility to address complex challenges in medicine, from creating novel therapeutic scaffolds to developing advanced drug delivery systems and combination therapies.

Exploration of Novel Bioactive Scaffolds Derived from this compound

A primary future direction involves using this compound to construct entirely new molecular scaffolds that possess unique biological activities. researchgate.net While many existing drugs are based on known pyrimidine derivatives, there is vast potential in creating novel fused heterocyclic systems or complex polycyclic structures starting from this building block. nih.gov By employing intramolecular reactions or multi-component reactions, researchers can transform the simple pyrimidine core into more rigid and three-dimensional structures. These novel scaffolds can interact with biological targets in ways that are inaccessible to simpler, flatter molecules, potentially leading to the discovery of first-in-class medicines with new mechanisms of action. researchgate.netgsconlinepress.com The broad biological potential of pyrimidine derivatives, including anticancer, antiviral, and antimicrobial effects, provides a strong rationale for exploring this expanded chemical space. gsconlinepress.comencyclopedia.pub

Application in Targeted Drug Delivery Systems

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing systemic side effects. nih.govunipd.it Future research could explore the use of derivatives of this compound as payloads in targeted delivery systems. Once a highly potent bioactive molecule is synthesized from this building block, it can be chemically linked to a targeting moiety, such as a monoclonal antibody, to create an antibody-drug conjugate (ADC). unipd.it Alternatively, the drug can be encapsulated within nanocarriers, such as liposomes or polymers, that are designed to accumulate in specific tissues, like tumors. rsc.orgnih.gov The synthetic handles on the pyrimidine ring can be used to attach linkers that are stable in circulation but are cleaved to release the active drug upon reaching the target environment.

Synergistic Effects with Existing Therapeutic Agents

Combining therapeutic agents is a powerful strategy to improve treatment outcomes, overcome drug resistance, and reduce toxicity. nih.gov A significant future avenue of research is to investigate the synergistic potential of novel compounds derived from this compound with existing drugs. For example, a new pyrimidine-based anticancer agent could be tested in combination with established chemotherapies or immunotherapies. encyclopedia.pub Research has already shown that pyrimidine biosynthesis inhibitors can act synergistically with antiviral nucleoside analogues to block viral replication. nih.gov This approach could lead to combination therapies where the new agent inhibits a pathway that sensitizes cancer cells to another drug or works through a complementary mechanism of action to achieve a greater therapeutic effect than either agent alone. researchgate.net

| Compound Name |

|---|

| This compound |

| Boronic acids |

Q & A

Q. What are the key synthetic routes for preparing 5-Bromo-2-chloro-4-morpholinopyrimidine, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via sequential substitution reactions. For example:

- Step 1: Substitution of 2,4-dichloropyrimidine with morpholine under basic conditions (e.g., NaH in THF) to introduce the morpholino group at the 4-position .

- Step 2: Bromination at the 5-position using reagents like N-bromosuccinimide (NBS) in a solvent such as CCl₄, often with radical initiators (e.g., AIBN) .

Optimization Tips: - Monitor reaction progress via TLC or HPLC to minimize side products.

- Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates.

- Purify via recrystallization (e.g., acetonitrile) for high yields (>90%) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., chemical shifts for morpholino protons at δ 3.6–3.8 ppm and pyrimidine carbons at δ 160–165 ppm) .

- X-ray Crystallography: Single-crystal analysis reveals planar pyrimidine rings (r.m.s. deviation <0.1 Å) and intermolecular N–H⋯N hydrogen bonds forming 2D frameworks .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 292.96 for C₈H₁₀BrClN₃O).

Advanced Research Questions

Q. How can hydrogen-bonding networks in the crystal structure inform supramolecular design?

Methodological Answer: In the title compound’s analogs (e.g., 5-Bromo-2-chloropyrimidin-4-amine), N–H⋯N hydrogen bonds create inversion dimers and 2D networks parallel to the bc plane . To exploit this:

- Design Strategy: Modify substituents (e.g., –NH₂ vs. –OCH₃) to alter H-bond donor/acceptor capacity.

- Analysis Tools: Use Mercury or PLATON to visualize packing motifs and calculate void volumes for cocrystal engineering.

Q. What computational approaches are suitable for studying reactivity or binding interactions of this compound?

Methodological Answer:

Q. How do competing reaction pathways (e.g., substitution vs. elimination) affect synthetic outcomes?

Methodological Answer:

- Mechanistic Insight: The electron-withdrawing morpholino group directs electrophilic substitution to the 5-position. Competing elimination (e.g., dehydrohalogenation) is suppressed by:

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields or purity?

Methodological Answer:

- Case Study: Yields for similar compounds (e.g., 5-Bromo-2-chloro-4-nitropyrimidine reduction) vary due to:

- Validation: Cross-check purity via HPLC (≥99%) and elemental analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.